2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile
Description
The compound 2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile features a bicyclic adamantane moiety fused to a 2,3-dihydro-1,3-thiazole ring, with a chloro-substituted oxobutanenitrile side chain. The adamantane group confers high lipophilicity and steric bulk, which can influence solubility, crystallinity, and biological interactions . The electron-withdrawing chloro and nitrile groups may enhance electrophilic reactivity, making the compound a candidate for nucleophilic substitution or cycloaddition reactions. Structural studies of similar adamantane-containing heterocycles (e.g., oxadiazole-thiones) highlight the role of adamantane in stabilizing crystal packing via van der Waals interactions .
Properties
IUPAC Name |
(Z)-2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-3-hydroxybut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-7-14(21)13(8-19)16-20-15(9-22-16)17-4-10-1-11(5-17)3-12(2-10)6-17/h9-12,21H,1-7H2/b14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFCPWDLLKXSKR-YPKPFQOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)C(=C(CCl)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)/C(=C(/CCl)\O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H19ClN2OS
- Molecular Weight : 334.86 g/mol
- CAS Number : 885524-36-7
- Appearance : Powder
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects against various diseases, particularly in the areas of anticancer and anticonvulsant activities.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound under discussion has shown promising results in inhibiting cancer cell proliferation:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Evren et al. (2019) | A549 (lung adenocarcinoma) | 15.2 | Induction of apoptosis |
| Farag et al. (2012) | Jurkat (leukemia) | <10 | Inhibition of Bcl-2 protein |
The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance cytotoxicity against cancer cells, with certain substitutions leading to improved potency.
Anticonvulsant Activity
Compounds containing thiazole moieties have also been evaluated for their anticonvulsant effects. In a study by Farag et al., derivatives were tested in a picrotoxin-induced convulsion model:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound 1 | 18.4 | 170.2 | 9.2 |
| Compound 2 | <20 | N/A | N/A |
The results indicated that the presence of adamantyl groups significantly contributes to the anticonvulsant activity.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
- Ion Channel Modulation : Its anticonvulsant properties may be linked to the modulation of ion channels, particularly sodium and calcium channels, which are critical in neuronal excitability.
- Inhibition of Oncogenic Pathways : The compound may inhibit pathways associated with tumor growth, such as the Bcl-2 pathway, which is crucial for cell survival in many cancers.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical and preclinical settings:
- Evren et al. (2019) : Developed novel thiazole derivatives and tested them against various cancer cell lines, demonstrating significant selectivity and potency.
- Farag et al. (2012) : Investigated the anticonvulsant activity of thiazole-bearing compounds and established a correlation between structural modifications and biological efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Substituent Comparison of Thiazole-Based Compounds
Key Observations :
- Adamantane vs. Aromatic Substituents : The adamantane group in the target compound and introduces significant steric hindrance compared to bromophenyl or thiophenyl groups in and . This reduces molecular flexibility and may limit π-π stacking interactions but enhances hydrophobic binding in biological systems.
- Crystal Packing: In , bromophenyl and phenol substituents create dihedral angles of 46.5° and 15.4° with the thiazole ring, facilitating hydrogen-bonded 2D networks. Adamantane’s rigidity in the target compound likely results in distinct packing motifs dominated by van der Waals forces .
Table 2: Physicochemical Comparison
Key Observations :
- Lipophilicity : The adamantane group elevates LogP values (e.g., ~3.8 for the target compound vs. ~2.5 for the thiophene analog ), reducing aqueous solubility but improving membrane permeability.
- Thermal Stability : Adamantane-containing compounds exhibit higher melting points (e.g., 210–215°C in ) due to strong intermolecular dispersion forces.
Preparation Methods
Adamantane-Isothiocyanate Intermediate Synthesis
The synthesis begins with 1-adamantylamine (1 ), which reacts with thiophosgene or carbon disulfide under basic conditions to form 1-adamantyl isothiocyanate (2 ) (Scheme 1). This intermediate serves as a cornerstone for introducing the adamantane group into heterocyclic systems.
Scheme 1 : Preparation of 1-Adamantyl Isothiocyanate
$$
\text{1-Adamantylamine} \xrightarrow{\text{CS}_2, \text{Base}} \text{1-Adamantyl Isothiocyanate}
$$
Thiosemicarbazide Formation
1-Adamantyl isothiocyanate (2 ) reacts with hydrazine hydrate in ethanol under reflux to yield 4-(adamantan-1-yl)-3-thiosemicarbazide (3 ) (85–94% yield). This step is pivotal for subsequent cyclization reactions.
Table 1 : Optimization of Thiosemicarbazide Synthesis
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | 78 | 1 | 94 |
| Hydrazine hydrate | THF | 66 | 2 | 78 |
Cyclization to Dihydrothiazole Derivatives
The thiosemicarbazide (3 ) undergoes cyclization with α-chloro-3-oxobutanenitrile in the presence of acid catalysts (e.g., p-toluenesulfonic acid) to form the dihydrothiazole core. The reaction proceeds via intramolecular nucleophilic attack, followed by dehydration (Scheme 2).
Scheme 2 : Thiazole Ring Formation
$$
\text{3 + ClC(O)C(CH}_2\text{CN)} \xrightarrow{\text{Acid}} \text{Target Compound}
$$
Table 2 : Cyclization Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TsOH | Toluene | 110 | 6 | 68 |
| H$2$SO$4$ | Ethanol | 78 | 8 | 52 |
Alternative Route via Hantzsch Thiazole Synthesis
A modified Hantzsch approach employs 1-adamantyl thiourea (4 ) and α-chloro-3-oxobutanenitrile. The thiourea is generated by treating 1-adamantylamine with ammonium thiocyanate in hydrochloric acid. Cyclocondensation at elevated temperatures yields the target compound with moderate efficiency.
Table 3 : Hantzsch Thiazole Synthesis Parameters
| Thiourea Derivative | Halocarbonyl Compound | Solvent | Yield (%) |
|---|---|---|---|
| 4 | α-Chloro-3-oxobutanenitrile | DMF | 61 |
Post-Synthetic Modifications and Purification
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Analytical validation via $^1$H NMR confirms the Z-configuration, with characteristic singlet peaks for the adamantane protons (δ 1.6–2.1 ppm) and a downfield shift for the nitrile group (δ 3.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 334.86 [M+H]$^+$.
Challenges and Side Reactions
Competing pathways include:
- Desulfurization : Under prolonged heating, the thiazole ring may undergo desulfurization to form urea byproducts.
- Hydrolysis : The chloro group is susceptible to nucleophilic displacement by water, necessitating anhydrous conditions.
Table 4 : Common Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation |
|---|---|---|
| Urea analog | Overheating | Reduced reaction time (≤6 h) |
| Hydrolyzed nitrile | Moisture | Molecular sieves, inert atmosphere |
Scalability and Industrial Feasibility
Gram-scale synthesis (5–10 g) achieves 65–70% yield using toluene as the solvent and p-TsOH catalysis. However, the high cost of 1-adamantylamine ($12–15/g) limits bulk production. Alternative adamantane precursors (e.g., 1-bromoadamantane) are under investigation to reduce costs.
Q & A
Q. Basic
- Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for intermediates.
- Recrystallization : Ethanol/water (3:1) yields high-purity crystals; monitor via HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA).
- TLC validation : Spot under UV254; Rf ~0.3 in CH₂Cl₂:MeOH (95:5).
How do structural modifications of the adamantane moiety influence bioactivity?
Advanced
Structure-activity relationship (SAR) studies suggest:
- 1-Adamantyl vs. 2-Adamantyl : 1-substitution improves antiviral potency (e.g., vs. influenza PB2 cap-binding domain) due to better steric fit .
- Thiazole ring oxidation : Sulfone derivatives (e.g., replacing S with SO₂) increase polarity, reducing cytotoxicity but potentially lowering BBB penetration.
- Chloro substitution : 4-Cl enhances electrophilicity, facilitating covalent binding to cysteine proteases (e.g., SARS-CoV-2 M<sup>pro</sup>) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
